Product packaging for 7-Bromogramine(Cat. No.:CAS No. 852391-39-0)

7-Bromogramine

Cat. No.: B3157769
CAS No.: 852391-39-0
M. Wt: 253.14 g/mol
InChI Key: OPJHXIKHFCNNRW-UHFFFAOYSA-N
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Description

7-Bromogramine is a synthetic derivative of gramine, which is a natural alkaloid found in several plant species. This brominated analog serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its primary research application is in the enantioselective synthesis of ring-A substituted tryptophan derivatives, which are crucial building blocks for many natural products and pharmaceuticals . The compound's structure allows it to be used in one-pot synthetic reactions, which can streamline laboratory workflows by avoiding protective group strategies . Researchers utilize this compound and related compounds in the development and exploration of novel biologically active molecules . As a reagent, it provides a key entry point to more complex structures, particularly in the construction of spirocyclic and other conformationally restricted scaffolds that are of high interest in drug discovery efforts . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B3157769 7-Bromogramine CAS No. 852391-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-9(8)4-3-5-10(11)12/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJHXIKHFCNNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile and Synthesis of Gramine Derivatives

While direct synthesis pathways for 7-Bromogramine are not explicitly detailed in the provided search results, the general synthesis of gramine (B1672134) and related halogenated indole (B1671886) derivatives offers insights into potential methodologies. The academic and industrial interest in gramine derivatives is underscored by the availability of related compounds and the exploration of various synthetic routes.

Chemical Synthesis and Advanced Functionalization Strategies for 7 Bromogramine and Analogues

Synthetic Approaches to the 7-Bromogramine Scaffold

The construction of the this compound core typically involves functionalization of existing indole (B1671886) structures or de novo synthesis. Key strategies include targeted bromination and the utilization of pre-functionalized building blocks.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral this compound analogues is crucial for developing compounds with specific biological activities, as stereochemistry often dictates pharmacological effects.

Reaction Chemistry and Mechanistic Characterization of 7 Bromogramine Transformations

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring system in 7-Bromogramine is susceptible to electrophilic aromatic substitution (EAS). Typically, the C3 position of the indole nucleus is the most reactive site for EAS due to its electron-rich nature, which is further enhanced by the presence of the dimethylaminomethyl group at this position in gramine (B1672134) derivatives. While specific studies detailing EAS on this compound itself are limited in the provided search results, general principles of indole chemistry suggest that electrophiles would preferentially attack the C3 position. The presence of the bromine atom at the C7 position of the benzene (B151609) ring is expected to exert an electronic influence, potentially deactivating the benzene portion of the indole towards EAS, but its effect on the C3 reactivity of the pyrrole (B145914) ring is less direct.

Research on gramine, the parent compound, indicates that under strongly acidic conditions, such as concentrated sulfuric acid, protonation of the dimethylamino group occurs, followed by protonation at the C3 position of the indole nucleus. Furthermore, sulfonation of the aromatic system can also take place in concentrated sulfuric acid, leading to the introduction of sulfonic acid groups onto the indole ring. These reactions highlight the sensitivity of the indole core to strong electrophilic conditions clockss.org. General mechanisms for EAS on aromatic systems involve the attack of an electrophile on the pi electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity libretexts.orgbyjus.commasterorganicchemistry.com.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C7 position of this compound serves as a handle for various nucleophilic substitution and cross-coupling reactions. Aryl bromides are well-established substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the aryl halide to a palladium catalyst, followed by transmetalation and reductive elimination steps to form the coupled product youtube.commasterorganicchemistry.com.

Nucleophilic aromatic substitution (NAS) on aryl halides generally requires electron-withdrawing groups on the aromatic ring, particularly in ortho or para positions to the leaving group, to stabilize the negatively charged intermediate (Meisenheimer complex) masterorganicchemistry.com. Without such activating groups, direct nucleophilic displacement of the bromide in this compound might be challenging under typical NAS conditions. However, the bromine can be readily substituted through metal-catalyzed processes. For instance, the C-Br bond is polar, with the carbon atom being slightly positive and the bromine slightly negative, facilitating reactions where the bromine acts as a leaving group chemguide.co.uk.

Reactivity of the Dimethylamine (B145610) Group

The dimethylaminomethyl substituent at the C3 position of this compound, characteristic of gramine derivatives, is a tertiary amine. This group can undergo reactions typical of amines, such as quaternization with alkyl halides to form quaternary ammonium (B1175870) salts. The basic nitrogen atom can also be protonated in acidic media. While specific reactions of the dimethylamine group in this compound are not detailed in the provided snippets, general reactivity of such side chains in gramine derivatives includes potential for oxidation or participation in Mannich-type reactions if appropriately activated.

Computational and Experimental Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound transformations often involves a combination of computational and experimental techniques. Computational studies, such as Density Functional Theory (DFT) calculations, are employed to model reaction pathways, determine transition states, calculate activation energies, and analyze molecular orbitals and electronic properties rsc.orgresearchgate.netsmu.edu. These methods can provide detailed insights into how substituents influence reactivity and the nature of intermediates formed during reactions like electrophilic aromatic substitution or cross-coupling processes rsc.orgnih.gov.

Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to identify reaction products and intermediates, and to elucidate structural changes during a reaction clockss.orgresearchgate.net. Kinetic studies, which analyze reaction rates under varying conditions, are crucial for distinguishing between different proposed mechanisms, such as SN1 and SN2 pathways in nucleophilic substitution reactions pressbooks.publibretexts.org. The synergy between computational modeling and experimental validation is essential for a comprehensive understanding of reaction mechanisms, allowing researchers to predict reactivity and design new synthetic routes nih.govcardiff.ac.uk.

Advanced Spectroscopic and Structural Characterization of 7 Bromogramine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules, including 7-Bromogramine. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a 7-bromo-substituted indole (B1671886) derivative, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. For instance, H-4, being in proximity to the bromine atom, would likely appear as a doublet, coupled to H-5. H-5 and H-6 would likely appear as a triplet and a doublet, respectively. The protons of the dimethylaminomethyl group at the C-3 position would present as a singlet for the two methyl groups and another singlet for the methylene (B1212753) bridge.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom attached to the bromine (C-7) would show a characteristic chemical shift in the aromatic region. The other aromatic carbons, as well as the carbons of the dimethylaminomethyl side chain, would also have distinct resonances.

A complete assignment is achieved through 2D NMR techniques. COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, between the adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. Finally, HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule and confirming the substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 7-Bromoindole (B1273607) Derivative

Data presented is for a related 7-bromoindole compound and is illustrative of expected values for this compound.

Position¹H Chemical Shift (ppm), Multiplicity (J in Hz)¹³C Chemical Shift (ppm)
27.25, s124.5
47.60, d (8.0)121.0
57.05, t (8.0)122.3
67.15, d (8.0)120.1
7-115.8
3a-128.9
7a-135.5
CH₂3.60, s55.2
N(CH₃)₂2.30, s45.1

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): For this compound, high-resolution mass spectrometry (HRMS) is essential for the accurate determination of its molecular formula. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet with equal intensity, separated by two mass units. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of a unique elemental composition. For instance, the molecular formula of this compound is C₁₁H₁₃BrN₂. The expected monoisotopic masses for the [M]⁺ and [M+2]⁺ ions can be calculated with high accuracy and compared with the experimental data to confirm the molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that is characteristic of the molecule's structure. For this compound, a major fragmentation pathway would likely involve the cleavage of the C-3 side chain. The loss of the dimethylaminomethyl group would result in a prominent fragment ion. Other characteristic fragments could arise from cleavages within the indole ring system. The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.

Interactive Data Table: Expected HRMS Data and Major Fragments for this compound

IonCalculated m/zDescription
[M(⁷⁹Br)]⁺252.0262Molecular ion with ⁷⁹Br
[M(⁸¹Br)]⁺254.0242Molecular ion with ⁸¹Br
[M-CH₂N(CH₃)₂]⁺194.9554 (for ⁷⁹Br)Loss of the dimethylaminomethyl group

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the vibrational and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3400-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the alkyl side chain would be observed in the 2800-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic indole ring would give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-N stretching of the dimethylamino group would likely appear in the 1000-1250 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and this compound would be expected to show characteristic absorption maxima in the UV region. The spectrum is typically characterized by two main absorption bands. The more intense band, often referred to as the B-band, appears at shorter wavelengths (around 220-230 nm) and is attributed to π → π* transitions. A lower intensity, broader band (the L-band) is observed at longer wavelengths (around 270-290 nm), which often shows fine structure. The position and intensity of these bands can be influenced by substitution on the indole ring. The bromo-substituent at the 7-position may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted gramine (B1672134).

Interactive Data Table: Expected IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR~3450N-H stretch (indole)
IR~3100-2800C-H stretch (aromatic and alkyl)
IR~1600-1450C=C stretch (aromatic)
IR< 700C-Br stretch
UV-Vis~220-230π → π* transition (B-band)
UV-Vis~270-290π → π* transition (L-band)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of the compound of sufficient quality is required.

Interactive Data Table: Illustrative Crystallographic Parameters for a Bromo-Substituted Heterocyclic Compound

This data is for a representative brominated heterocyclic compound and serves as an example of the type of information obtained from X-ray crystallography.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)965.4
Z4
R-factor0.045

Computational Chemistry and Theoretical Investigations of 7 Bromogramine

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding molecular properties at an atomic level. They are employed to determine electron distribution, bond energies, and reactivity indices.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.org. It allows for the calculation of ground-state properties, including molecular geometry, electron density, and energies unitn.it. By solving the Kohn–Sham equations, DFT can predict various chemical properties such as electron densities, energies, and molecular structures, making it a versatile tool in computational chemistry wikipedia.orgaustinpublishinggroup.com. DFT calculations, particularly using hybrid functionals like B3LYP, are effective in predicting electronic spectra and understanding the origins of electronic transitions ekb.egplos.org. The method's ability to model exchange and correlation interactions has significantly improved its accuracy for quantum chemistry applications wikipedia.org. DFT can also provide insights into reactivity by calculating parameters like molecular electrostatic potential (MEP) maps, which highlight electrophilic and nucleophilic sites ekb.eg.

Molecular Orbital (MO) theory describes electron delocalization throughout a molecule, explaining phenomena that localized bonding models cannot, such as color or semiconductor behavior libretexts.org. Frontier Molecular Orbital (FMO) theory, an application of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict molecular reactivity taylorandfrancis.comyoutube.comwikipedia.org. The HOMO represents the electron-donating capability, while the LUMO indicates electron-accepting potential ekb.egyoutube.com. The energy gap between HOMO and LUMO (Eg) is a key descriptor for chemical stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability austinpublishinggroup.comekb.eg. Calculations of HOMO and LUMO energies can predict nucleophilicity and electrophilicity, crucial for understanding reaction pathways ekb.egyoutube.com. For instance, studies on related compounds have shown that the relative energies and spatial overlap of HOMO and LUMO are critical for predicting reaction outcomes, such as in cycloaddition reactions wikipedia.orgfiveable.me.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the temporal and spatial movements of atoms and molecules researchgate.netbonvinlab.org. These simulations provide detailed information about molecular fluctuations and conformational changes over time, offering insights into the dynamic evolution of a system researchgate.net. By tracking atomic positions and velocities, MD can reveal the conformational landscape of a molecule, identifying stable or preferred arrangements galaxyproject.orgnih.govarxiv.org. Analyzing MD trajectories, often using techniques like Principal Component Analysis (PCA), can highlight major global motions and distinct conformational states galaxyproject.org. Such simulations are vital for understanding how molecular flexibility influences function and interactions.

Cheminformatics and Molecular Descriptor Generation

Cheminformatics utilizes computational methods to store, retrieve, and analyze chemical information libretexts.org. Molecular descriptors are quantitative representations of molecular structures, derived through mathematical procedures, that encode chemical information into numerical values e-bookshelf.deresearchgate.netnih.govscbdd.com. These descriptors can encompass a wide range of properties, including topological, electronic, and physicochemical characteristics libretexts.orge-bookshelf.de. They are fundamental to tasks such as similarity searching, property prediction (Quantitative Structure-Activity Relationships - QSAR), virtual screening, and molecular diversity analysis libretexts.org. A variety of software packages and libraries, such as ChemDes, RDKit, and CDK, are available for computing hundreds or thousands of these descriptors scbdd.com. These numerical representations allow for the application of machine learning algorithms to predict molecular properties and behaviors nih.govresearchgate.net.

Prediction of Molecular Interactions and Binding Energetics

Predicting how a molecule interacts with other molecules, such as biological targets or solvents, is crucial for understanding its function and potential applications nih.govnih.gov. Computational methods can estimate binding affinities and interaction energies. Techniques like molecular docking simulate the binding of a ligand to a receptor, predicting preferred binding poses and estimating binding strength researchgate.net. Molecular mechanics force fields, used in MD simulations, describe the potential energy of a system based on atomic interactions, allowing for the calculation of interaction energetics researchgate.net. Furthermore, quantum chemical methods can be employed to calculate binding energies and analyze intermolecular forces, providing a more rigorous approach to understanding molecular recognition and complex formation wikipedia.orgnih.govnih.gov.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Bromogramine Analogues

Theoretical Foundations and Methodologies of SAR and QSAR for Indole (B1671886) Alkaloids

The foundational principle of SAR studies is that the biological activity of a molecule is directly related to its three-dimensional structure. This relationship is based on the concept that structurally similar molecules are likely to exhibit similar physical, chemical, and biological properties. For indole alkaloids like 7-Bromogramine, SAR analysis involves synthesizing a series of analogues by modifying specific parts of the molecule—such as the indole ring, the bromine substituent at position 7, or the dimethylaminomethyl side chain at position 3—and evaluating how these changes affect a specific biological endpoint. The goal is to identify which chemical groups, or pharmacophores, are crucial for the desired biological effect.

QSAR extends this principle by establishing a mathematical correlation between the chemical structure and biological activity. It quantifies the SAR by relating variations in the biological response to changes in the physicochemical properties of the compounds, which are described by molecular descriptors. The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error

For indole alkaloids, QSAR methodologies are employed to develop predictive models that can forecast the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. The development of a reliable QSAR model involves several key steps, including the careful selection of a dataset of compounds, calculation of relevant molecular descriptors, construction of the mathematical model using statistical methods, and rigorous validation to ensure its predictive power.

Development of Predictive Models based on Molecular Descriptors

The development of predictive QSAR models relies on molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be categorized based on their dimensionality, capturing different aspects of the molecular structure. By transforming complex chemical information into a numerical format, these descriptors allow machine learning and statistical algorithms to identify patterns and predict the activity of new compounds.

Predictive models are typically built using a "training set" of molecules with known biological activities. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to create the mathematical equation correlating the descriptors with activity. The model's reliability is then assessed using an external "test set" of compounds that were not used in the model's creation. Key statistical parameters like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²) are used to evaluate the model's goodness-of-fit and predictive ability.

Below is a table summarizing the types of molecular descriptors used in QSAR studies for compounds like indole alkaloids.

Descriptor TypeDimensionDescriptionExamples
Constitutional 1DDescribes the molecular composition without considering geometry or connectivity.Molecular Weight, Atom Count, Number of Rotatable Bonds.
Topological 2DDescribes atomic connectivity and branching.Connectivity Indices, Shape Indices.
Geometrical 3DDescribes the 3D spatial arrangement of atoms.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia.
Physicochemical 1D/2D/3DRelates to physicochemical properties.LogP (lipophilicity), pKa (acidity), Molar Refractivity, Dipole Moment.
Quantum Chemical 3DDerived from quantum mechanical calculations.HOMO/LUMO energies, Atomic Charges, Electrostatic Potential.

This table illustrates the various categories of molecular descriptors that are calculated from a compound's structure to build predictive QSAR models.

Integration of In Silico Approaches (e.g., Molecular Docking, AI-Driven Algorithms) in SAR/QSAR

Modern SAR and QSAR studies are significantly enhanced by the integration of advanced in silico (computational) techniques. These methods provide deeper insights into molecular interactions and improve the predictive power of models.

Molecular Docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a this compound analogue) to a second molecule (the receptor or target protein). In the context of SAR, docking can rationalize observed activity trends by visualizing how structural modifications affect the binding mode and interactions within the target's active site. For example, docking could reveal that a more potent analogue forms an additional hydrogen bond or has a better hydrophobic fit compared to a less active compound.

The table below compares different in silico approaches integrated into modern SAR/QSAR workflows.

In Silico ApproachPrimary FunctionApplication in SAR/QSAR
Molecular Docking Predicts ligand-receptor binding mode and affinity.Provides a structural rationale for observed SAR; helps in designing new analogues with improved binding.
Pharmacophore Modeling Identifies the essential 3D arrangement of features required for biological activity.Guides the design of new scaffolds that retain key interaction features.
Machine Learning (e.g., Random Forest, SVM) Builds predictive models for activity, often capturing non-linear relationships.Develops robust QSAR models for virtual screening and activity prediction.
Deep Learning (e.g., ANNs) Learns complex patterns from large datasets to create highly accurate predictive models.Enhances QSAR model accuracy and generalizability, particularly for large and diverse chemical datasets.

This table highlights the complementary roles of various computational tools in modern drug design, from visualizing molecular interactions to building powerful predictive models.

Mechanistic Biological Investigations of 7 Bromogramine in in Vitro Systems

Elucidation of Molecular Targets and Ligand-Receptor Interactions

Information regarding the specific molecular targets or ligand-receptor interactions of "7-Bromogramine" in in vitro systems is limited. Research in this area often involves identifying proteins or cellular components that a compound binds to, which then mediates its biological effects. Studies on related indole (B1671886) alkaloids and gramine (B1672134) derivatives have explored their interactions with various biological targets, though direct evidence for "this compound" is scarce. For instance, gramine derivatives have been investigated for their potential as therapeutic agents, suggesting potential interactions with cellular pathways, but specific target identification for this compound is not yet established in the reviewed literature.

Investigations of Cellular Pathway Modulation (e.g., NF-κB Pathway)

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses, and its dysregulation is implicated in various diseases, including cancer. Research has identified that "6-Bromogramine" and "bis-6-bromogramine," isolated from the marine hydroid Abietinaria abietina, activate NF-κB-dependent transcriptional activity in JB6 Cl 41 NF-κB cells at a concentration of 1.6 µM researchgate.netresearchgate.netdvo.rumdpi.com. This activation suggests that these compounds can influence cellular signaling cascades involved in inflammation and cell survival. The precise mechanism by which 6-bromogramine (B2891640) and its derivatives modulate the NF-κB pathway, such as upstream activators or downstream effectors, requires further detailed investigation.

Q & A

Basic Research Questions

Q. How can researchers identify knowledge gaps in the existing literature on 7-Bromogramine for formulating focused hypotheses?

  • Methodological Answer : Begin with a systematic literature review to map current studies, emphasizing unresolved mechanistic or pharmacological questions. Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure research objectives. For example: "What are the differential binding affinities (Outcome) of this compound (Intervention) compared to unmodified gramine analogs (Comparison) in neuronal receptor models (Population)?" Validate gaps using citation tracking tools and prioritize questions that align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design considerations are critical for initial pharmacological profiling of this compound?

  • Methodological Answer : Design dose-response studies using in vitro assays (e.g., receptor binding or enzyme inhibition) with appropriate controls (positive/negative). Include triplicate measurements to assess reproducibility. Use statistical power analysis to determine sample sizes, ensuring alignment with prior studies on structurally similar alkaloids. Document protocols adhering to ICH Q2(R1) guidelines for analytical validation, including specificity, linearity, and precision .

Q. Which analytical techniques are most suitable for characterizing this compound’s purity and stability?

  • Methodological Answer : Employ HPLC-MS for purity analysis, coupled with accelerated stability studies under varied pH/temperature conditions. Validate methods using reference standards and calibrate instruments to ensure ≤5% coefficient of variation. For structural confirmation, use NMR (1H/13C) and compare spectral data with published gramine derivatives. Report uncertainties and outliers transparently, referencing ISO/IEC 17025 standards for laboratory competence .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., cell passage number, culture media composition). Perform triangulation by repeating assays in multiple labs using standardized protocols. Apply multivariate regression to isolate factors influencing cytotoxicity (e.g., metabolic activity, membrane permeability). Publish negative results to mitigate publication bias .

Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?

  • Methodological Answer : Use Design of Experiments (DoE) to test reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via TLC or in-situ IR spectroscopy . Compare bromination agents (e.g., NBS vs. Br₂) for regioselectivity and scalability. Apply Green Chemistry metrics (atom economy, E-factor) to evaluate sustainability. Share synthetic protocols in open-access repositories for reproducibility .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target receptors. Validate predictions using MD simulations (GROMACS/AMBER) to assess binding stability. Cross-reference results with in vitro data to refine models. Use QSAR to correlate structural features (e.g., bromine electronegativity) with bioactivity. Publish code and force-field parameters to enable peer validation .

Q. What interdisciplinary approaches are viable for exploring this compound’s neuropharmacological potential?

  • Methodological Answer : Integrate chemoinformatics (e.g., ChEMBL data mining) with in vivo electrophysiology in rodent models. Collaborate with clinicians to identify translational endpoints (e.g., seizure suppression in epilepsy). Use multi-omics (transcriptomics/metabolomics) to map signaling pathways. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Methodological Resources

  • Data Presentation : Use tables to summarize dose-response curves (IC₅₀ values ± SEM) and figures for structural comparisons (e.g., RMSD plots from MD simulations). Label axes with units and error bars .
  • Ethical Compliance : Declare conflicts of interest and obtain ethical approval for animal/human studies per ARRIVE or Declaration of Helsinki guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-Bromogramine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.